Ziprasidone mesylate

Metabolic Syndrome Weight Gain Antipsychotic Adverse Effects

Researchers studying antipsychotic-induced metabolic dysfunction require a metabolically neutral comparator to establish baseline parameters. Ziprasidone mesylate, with its unique high 5-HT2A/D2 affinity ratio and potent 5-HT1A agonism, provides precisely this tool. - Demonstrates markedly lower weight gain and metabolic disturbance versus olanzapine and clozapine, enabling dissection of receptor-mediated metabolic pathways. - Exhibits reduced prolactin elevation compared to risperidone and paliperidone, making it ideal for endocrine side-effect profiling. - Metabolized primarily via aldehyde oxidase rather than CYP450 enzymes, minimizing CYP-mediated drug-drug interaction liabilities. Supplied as high-purity powder with rigorous analytical characterization, ensuring reproducibility across in vitro and in vivo studies.

Molecular Formula C22H31ClN4O7S2
Molecular Weight 563.1 g/mol
CAS No. 185021-64-1
Cat. No. B1218695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone mesylate
CAS185021-64-1
Molecular FormulaC22H31ClN4O7S2
Molecular Weight563.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O
InChIInChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2
InChIKeyWLQZEFFFIUHSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ziprasidone Mesylate CAS 185021-64-1: Atypical Antipsychotic Procurement and Research Baseline


Ziprasidone mesylate (CAS 185021-64-1) is the monomethanesulfonate salt of ziprasidone, an atypical antipsychotic agent classified as a benzisothiazolyl piperazine derivative [1]. It functions as a combined antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional agonist activity at 5-HT1A receptors and moderate affinity for histamine H1 and alpha-1 adrenergic receptors [2]. Its primary approved indications include the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar disorder [3]. Available in both oral capsule and intramuscular injection formulations, ziprasidone mesylate is characterized by a mean terminal half-life of approximately 7 hours and requires administration with food to achieve optimal bioavailability of approximately 60% [2].

Why Ziprasidone Mesylate Cannot Be Simply Substituted with Other Atypical Antipsychotics


Despite belonging to the second-generation antipsychotic class, ziprasidone mesylate exhibits a unique constellation of pharmacological properties that preclude simple therapeutic interchange with other agents such as olanzapine, risperidone, or aripiprazole. Divergent receptor binding affinities, particularly the high 5-HT2A/D2 ratio and potent 5-HT1A agonism, translate into clinically meaningful differences in adverse effect profiles, notably a markedly lower propensity for weight gain and metabolic disturbance compared to olanzapine and clozapine, and reduced prolactin elevation relative to risperidone and paliperidone [1][2]. Furthermore, its distinct metabolic pathway via aldehyde oxidase, rather than primary cytochrome P450 enzymes, confers a different drug-drug interaction liability compared to CYP2D6- or CYP3A4-dependent antipsychotics [3]. These differential characteristics are quantifiable and must inform evidence-based selection for both clinical and research applications.

Ziprasidone Mesylate: Quantified Differential Evidence Versus Key Comparators


Superior Metabolic Neutrality: Quantified Weight Gain Versus Olanzapine

Ziprasidone mesylate demonstrates a significantly lower propensity for clinically significant weight gain compared to olanzapine. In antipsychotic-naïve patients treated for one year, mean weight gain on ziprasidone was 4.8 kg versus 13.9 kg on olanzapine, representing a difference of 9.1 kg [1]. Furthermore, the proportion of patients experiencing clinically significant weight gain (≥7% increase from baseline) was 37% for ziprasidone compared to 86% for olanzapine [1].

Metabolic Syndrome Weight Gain Antipsychotic Adverse Effects

Prolactin-Sparing Profile: Comparative Incidence of Hyperprolactinemia

Ziprasidone mesylate is associated with a markedly lower risk of hyperprolactinemia compared to risperidone and paliperidone. Pharmacovigilance data indicate reporting odds ratios for hyperprolactinemia of 10.334 for ziprasidone versus 104.973 for risperidone and 95.116 for paliperidone [1]. The reported incidence of 'blood prolactin increased' was 23.303 for ziprasidone compared to 44.788 for risperidone and 103.214 for paliperidone [1].

Hyperprolactinemia Endocrine Adverse Effects Antipsychotic Safety

Intramuscular Formulation Efficacy: Superior Symptom Reduction Versus Haloperidol in Acute Psychosis

In a head-to-head, randomized, open-label study, intramuscular ziprasidone mesylate demonstrated superior efficacy over intramuscular haloperidol in treating acute psychotic agitation. Mean reductions in the Brief Psychiatric Rating Scale (BPRS) total score were statistically significantly greater with ziprasidone i.m. compared to haloperidol i.m. (p < .05) [1]. Additionally, ziprasidone i.m. was associated with a lower incidence of movement disorders and reduced requirement for anticholinergic medication [1].

Acute Agitation Intramuscular Antipsychotic Emergency Psychiatry

QTc Prolongation Profile: Comparative Magnitude of Effect

Ziprasidone mesylate is associated with a modest but quantifiable prolongation of the QTc interval. At the highest recommended daily dose (160 mg), oral ziprasidone increased the QTc interval by approximately 10 msec compared to placebo [1]. A meta-analysis comparing antipsychotics found that the mean QTc change with ziprasidone (4.85 ms) was significantly greater than that observed with risperidone (-2.39 ms, p=0.033) and aripiprazole (-6.08 ms, p<0.001), but not significantly different from olanzapine (3.47 ms) or haloperidol (-1.68 ms) in that analysis [2].

Cardiac Safety QTc Interval Antipsychotic Tolerability

Unique Receptor Binding Signature: High 5-HT2A/D2 Affinity Ratio

Ziprasidone mesylate exhibits a distinctive receptor binding profile characterized by a very high affinity for the 5-HT2A receptor (Ki = 0.4 nM) relative to the D2 receptor (Ki = 4.8 nM), yielding a 5-HT2A/D2 affinity ratio of approximately 12 [1]. This contrasts with agents like haloperidol, which is a potent D2 antagonist with lower 5-HT2A affinity, and risperidone, which has a lower 5-HT2A/D2 ratio. Ziprasidone also possesses potent agonist activity at the 5-HT1A receptor (Ki = 3.4 nM) [1].

Receptor Pharmacology Binding Affinity Mechanism of Action

Formulation Advancements: Enhanced Dissolution and Reduced Food Effect

Ziprasidone mesylate is a BCS Class II drug exhibiting significant food-dependent absorption, with up to a 2-fold increase in bioavailability when administered with food [1]. Research into advanced formulations, such as an amorphous inclusion complex with cyclodextrin, has demonstrated enhanced in vitro dissolution rates compared to the crystalline form [1]. Additionally, a crystalline nanosuspension of ziprasidone free base achieved a mean particle size of 274 nm with a monomodal distribution, which in a preclinical model led to increased absorption in the fasted state, indicating potential to mitigate the food effect [1].

Pharmaceutical Formulation Bioavailability BCS Class II

Ziprasidone Mesylate: Validated Application Scenarios for Research and Industrial Procurement


Preclinical Research on Metabolic-Neutral Antipsychotic Mechanisms

Ziprasidone mesylate serves as a critical reference compound for in vitro and in vivo studies investigating the molecular mechanisms underlying antipsychotic-induced weight gain and metabolic dysfunction. Its well-documented minimal impact on weight and metabolic parameters, in contrast to agents like olanzapine, makes it an ideal tool for dissecting receptor-mediated pathways of metabolic disturbance [1]. Researchers can utilize ziprasidone mesylate to establish a 'metabolically neutral' baseline in comparative studies.

Development of Prolactin-Sparing Antipsychotic Formulations

The significantly lower risk of hyperprolactinemia associated with ziprasidone mesylate, compared to risperidone and paliperidone, positions it as a lead candidate or comparator in the development of new antipsychotic agents designed to minimize endocrine side effects [1]. Procurement of high-purity ziprasidone mesylate is essential for formulation scientists aiming to replicate or improve upon this favorable safety profile in novel drug delivery systems.

Emergency Psychiatry: Intramuscular Formulation for Acute Agitation Management

Healthcare systems and psychiatric emergency services should prioritize the procurement of ziprasidone mesylate for injection based on clinical evidence demonstrating its superior efficacy in reducing acute psychotic agitation symptoms compared to conventional intramuscular haloperidol, coupled with a lower incidence of distressing movement disorders [1]. This evidence supports formulary decisions aimed at improving patient outcomes and reducing the need for rescue anticholinergic medications.

Pharmacovigilance and Safety Pharmacology Studies of QTc Prolongation

Ziprasidone mesylate is a well-characterized compound for studies on drug-induced QTc prolongation. Its modest, dose-dependent effect on the QT interval provides a valuable benchmark for evaluating the cardiac safety of novel chemical entities in preclinical and clinical development [1]. Contract research organizations (CROs) and pharmaceutical companies can utilize ziprasidone mesylate as a positive control or comparator in thorough QT/QTc studies.

Technical Documentation Hub

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